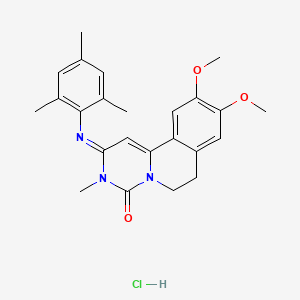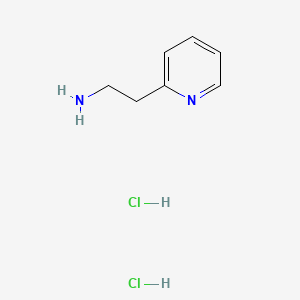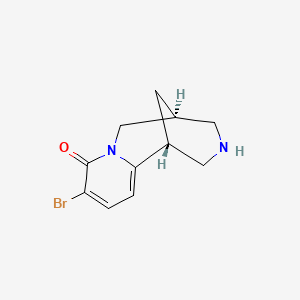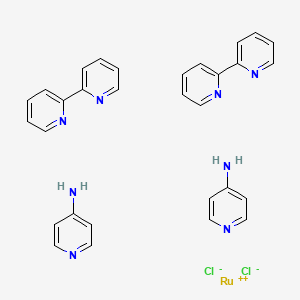
Celastramycin A
説明
Celastramycin A is an antibiotic isolated from Streptomyces MaB-QuH-8 . It exhibits antimicrobial activity against a series of gram-negative bacteria and mycobacteria, with MICs between 0.05-3.1 μg/ml . It also exhibits immunosuppressing efficacy in ex vivo Drosophila through the immune deficiency pathway .
Molecular Structure Analysis
Celastramycin A is a benzoyl pyrrole-type compound . Its molecular formula is C17H18Cl3NO3 .Physical And Chemical Properties Analysis
Celastramycin A is a crystalline solid . It has a molecular weight of 390.7 . Its solubility is ≤20mg/ml in ethanol, DMSO, and dimethyl formamide .科学的研究の応用
Immune Suppression
Celastramycin A has been identified as a potential immune suppressor. It inhibits the production of antibacterial peptides in an ex vivo culture system of Drosophila and suppresses the TNFα-mediated induction of IL-8 in mammalian cells . This suggests that Celastramycin A could be used to modulate immune responses.
Modulation of IL-8 Transcription
Research has shown that Celastramycin A can modulate IL-8 transcription by binding with ZFC3H1, a Zinc Finger Protein . The knockdown of ZFC3H1 reduced IL-8 expression levels in the TNFα-stimulated lung carcinoma cell line, LU99, and UV-irradiated HeLa cells . This indicates that Celastramycin A could be used to regulate IL-8 transcription, which plays a crucial role in inflammatory responses.
Inhibition of PASMC Proliferation
Celastramycin A has been found to inhibit the proliferation of pulmonary artery smooth muscle cells (PASMCs) from patients with pulmonary arterial hypertension (PAH) in a dose-dependent manner . This suggests that Celastramycin A could be used as a novel therapeutic agent for PAH.
Reduction of ROS Levels
Celastramycin A has been shown to reduce cytosolic reactive oxygen species (ROS) levels . This suggests that Celastramycin A could be used to manage oxidative stress in cells.
Modulation of Transcriptional Modulators
Celastramycin A has been found to reduce the protein levels of hypoxia-inducible factor-1α and nuclear factor-κB in PAH-PASMCs . This suggests that Celastramycin A could be used to modulate transcriptional activities in cells.
Improvement of Mitochondrial Energy Metabolism
Celastramycin A has been shown to improve mitochondrial energy metabolism with recovered mitochondrial network formation in PAH-PASMCs . This suggests that Celastramycin A could be used to enhance mitochondrial function in cells.
Antibacterial Activity
Celastramycin A has been found to inhibit the growth of Gram-positive bacteria and mycobacteria with minimal inhibitory concentration (MIC) as low as 0.05 μg/ml . This suggests that Celastramycin A could be used as an antibacterial agent.
作用機序
Target of Action
Celastramycin A, a benzoyl pyrrole-type compound, primarily targets pulmonary artery smooth muscle cells (PASMCs) . It has been found to inhibit the proliferation of PASMCs in patients with pulmonary arterial hypertension (PAH), with minimal effects on PASMCs from healthy donors . Another significant target of Celastramycin A is the ZFC3H1 protein , also known as CCDC131 or CSRC2 . This zinc finger protein modulates IL-8 transcription by binding with Celastramycin A .
Mode of Action
Celastramycin A interacts with its targets and induces significant changes. It inhibits the proliferation of PASMCs in a dose-dependent manner . In the case of ZFC3H1, Celastramycin A binds with this protein, leading to a reduction in IL-8 expression levels in TNFα-stimulated lung carcinoma cell lines and UV-irradiated HeLa cells .
Biochemical Pathways
Celastramycin A affects several biochemical pathways. It reduces the protein levels of HIF-1α (hypoxia-inducible factor 1α) , which impairs aerobic metabolism, and κB (nuclear factor-κB) , which induces proinflammatory signals . This leads to reduced secretion of inflammatory cytokines . Furthermore, Celastramycin A treatment reduces reactive oxygen species levels in PAH-PASMCs with increased protein levels of Nrf2 (nuclear factor erythroid 2-related factor 2) , a master regulator of cellular response against oxidative stress .
Result of Action
The action of Celastramycin A results in molecular and cellular effects. It ameliorates pulmonary hypertension, reducing excessive proliferation of PAH-PASMCs with less inflammation and reactive oxygen species levels . It also recovers mitochondrial energy metabolism . In human umbilical vein endothelial cells (HUVECs), Celastramycin A potently inhibits the production of IL-8 .
将来の方向性
特性
IUPAC Name |
(3-chloro-5-hexyl-2,6-dihydroxyphenyl)-(4,5-dichloro-1H-pyrrol-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl3NO3/c1-2-3-4-5-6-9-7-10(18)15(23)13(14(9)22)16(24)12-8-11(19)17(20)21-12/h7-8,21-23H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPAMZQVPJOAFJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC(=C(C(=C1O)C(=O)C2=CC(=C(N2)Cl)Cl)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00432706 | |
| Record name | Celastramycin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00432706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Celastramycin A | |
CAS RN |
491600-94-3 | |
| Record name | Celastramycin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00432706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular mechanism of Celastramycin A?
A1: Celastramycin A exerts its effects by binding to Zinc Finger C3H1 Domain-Containing Protein (ZFC3H1), previously an uncharacterized zinc finger protein. [, , ] This interaction disrupts the ability of ZFC3H1 to act as a transcriptional activator of Interleukin-8 (IL-8), a key inflammatory cytokine. [, ] Furthermore, Celastramycin A binding to ZFC3H1 appears to influence cellular responses to oxidative stress and impact mitochondrial energy metabolism. []
Q2: What is the impact of Celastramycin A on Pulmonary Arterial Hypertension (PAH)?
A2: Studies indicate that Celastramycin A shows promise as a potential therapeutic agent for PAH. [, , ] It demonstrates a selective inhibitory effect on the proliferation of Pulmonary Artery Smooth Muscle Cells (PASMCs) derived from PAH patients, while exhibiting minimal effects on healthy donor PASMCs. [, ]
Q3: How does Celastramycin A affect inflammation and oxidative stress in the context of PAH?
A3: Celastramycin A treatment has been linked to reduced protein levels of Hypoxia-Inducible Factor-1α (HIF-1α) and Nuclear Factor-κB (NF-κB) in PAH-PASMCs. [] HIF-1α is known to be upregulated in PAH, contributing to metabolic shifts, while NF-κB plays a central role in inflammatory signaling. The observed reduction in these factors likely contributes to Celastramycin A's anti-inflammatory effects and its ability to reduce cytosolic Reactive Oxygen Species (ROS) levels. []
Q4: Has Celastramycin A shown efficacy against any bacterial pathogens?
A4: Yes, in vitro studies have revealed that Celastramycin A displays antibacterial activity, notably against Pasteurella sp. and Mannheimia sp., both Gram-negative veterinary pathogens with zoonotic potential. [] It exhibits promising Minimum Inhibitory Concentration (MIC) values against these bacteria, highlighting its potential as a lead compound for developing novel antimicrobial agents.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![1-(3,5-Dichloropyridin-4-yl)-3-[(1,3-dimethyl-4-propylpyrazolo[3,4-b]pyridin-6-yl)amino]urea](/img/structure/B1662604.png)


![6-Methoxy-1,1-dioxo-2-[[4-oxo-9-[2-(1-piperidinyl)ethoxy]-2-pyrido[1,2-a]pyrimidinyl]oxymethyl]-4-propan-2-yl-1,2-benzothiazol-3-one](/img/structure/B1662610.png)



